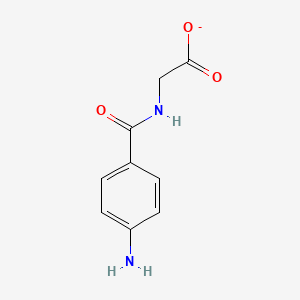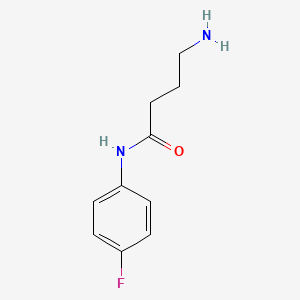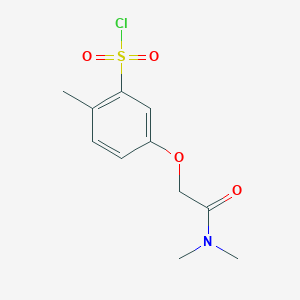
4-methoxy-N-(2-oxopropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-N-(2-oxo-propyl)-benzamide is an organic compound with a molecular formula of C11H13NO3 It is characterized by the presence of a methoxy group attached to the benzene ring and an amide group linked to a 2-oxo-propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(2-oxo-propyl)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2-oxo-propylamine.
Amidation Reaction: The 4-methoxybenzoic acid is reacted with 2-oxo-propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-Methoxy-N-(2-oxo-propyl)-benzamide.
Industrial Production Methods
Industrial production of 4-Methoxy-N-(2-oxo-propyl)-benzamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-N-(2-oxo-propyl)-benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxy-N-(2-oxo-propyl)-benzamide.
Reduction: The carbonyl group in the 2-oxo-propyl chain can be reduced to form 4-Methoxy-N-(2-hydroxypropyl)-benzamide.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or alkyl halides in the presence of a base.
Major Products
Oxidation: 4-Hydroxy-N-(2-oxo-propyl)-benzamide.
Reduction: 4-Methoxy-N-(2-hydroxypropyl)-benzamide.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-Methoxy-N-(2-oxo-propyl)-benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-N-(2-oxo-propyl)-benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-N-(2-hydroxypropyl)-benzamide: Similar structure but with a hydroxyl group instead of a carbonyl group in the 2-oxo-propyl chain.
4-Hydroxy-N-(2-oxo-propyl)-benzamide: Similar structure but with a hydroxyl group instead of a methoxy group on the benzene ring.
Uniqueness
4-Methoxy-N-(2-oxo-propyl)-benzamide is unique due to the presence of both a methoxy group and an amide group linked to a 2-oxo-propyl chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
4-methoxy-N-(2-oxopropyl)benzamide |
InChI |
InChI=1S/C11H13NO3/c1-8(13)7-12-11(14)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14) |
Clave InChI |
UJXLTWALQFNGFU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CNC(=O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


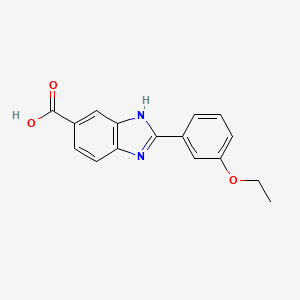

![N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[(naphthalen-1-yl)amino]acetamide](/img/structure/B12119943.png)
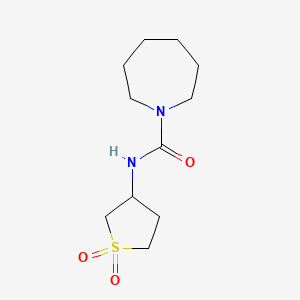
![tert-butyl 3-{4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl}-piperidine-1-carboxylate](/img/structure/B12119960.png)
![6-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12119963.png)
![6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B12119966.png)



![3-[(2-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12119995.png)
